molecular formula C5Cl5N B147404 Pentachloropyridine CAS No. 2176-62-7

Pentachloropyridine

Cat. No.: B147404
CAS No.: 2176-62-7
M. Wt: 251.3 g/mol
InChI Key: DNDPLEAVNVOOQZ-UHFFFAOYSA-N
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Description

Pentachloropyridine is a highly chlorinated derivative of pyridine, characterized by the presence of five chlorine atoms attached to the pyridine ring. This compound is known for its significant reactivity and versatility in organic synthesis, making it a valuable building block in the creation of various chemical compounds .

Mechanism of Action

Target of Action

Pentachloropyridine is a perhalogenated heterocyclic compound that is highly reactive towards nucleophilic attack due to its electron-deficient nature . Its primary targets are the chlorine atoms present in its structure . These atoms can be displaced by nucleophiles, making this compound a valuable starting material in various synthetic pathways .

Mode of Action

This compound exhibits a versatile reactivity profile driven by the substitution of chlorine atoms through aromatic nucleophilic reactions . This unique chemical structure gives rise to a wide array of reactions . One key aspect of its reactivity lies in the differentiation exhibited by perchlorinated heteroaromatic compounds towards nucleophiles, particularly when substituted at the 2-, 3-, and 4-positions of the pyridine ring .

Biochemical Pathways

This compound is involved in various synthetic pathways due to its versatile reactivity . It has been shown to react efficiently with aliphatic amines such as piperidine and morpholine, yielding predominant forms of 4-alkylaminotetrachloropyridines along with corresponding 2,4-derivatives . These reactions yield valuable derivatives with applications in medicinal chemistry and organic synthesis .

Pharmacokinetics

Its reactivity and potential applications in various chemical reactions suggest that its adme (absorption, distribution, metabolism, and excretion) properties could be influenced by the nature of the nucleophile, reaction conditions, and solvent .

Result of Action

The result of this compound’s action is the formation of a wide range of substituted heterocyclic compounds . Mono-, di-, tri-, tetra-, and penta-substituted pyridine, fused heterocyclic compounds, macrocycles, and other useful organic compounds have been synthesized from the reaction of the corresponding C-, N-, S-, P-, and O-centered nucleophiles as well as bidentate nucleophiles with this compound .

Action Environment

The action of this compound is influenced by many factors including the nature of the nucleophile, reaction condition, and solvent . These factors can have significant influences on the regiochemistry of the reactions of this heteroaromatic compound .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of pentachloropyridine typically involves the chlorination of pyridine. One common method is the reaction of pyridine with an excess of phosphorus pentachloride at elevated temperatures (around 250°C). This process yields this compound along with other chlorinated by-products . Another approach involves the catalytic degradation of polymers in residues through in situ catalytic cracking and vacuum distillation, followed by washing and reduced pressure rectification to obtain this compound with high purity .

Industrial Production Methods: Industrial production of this compound often employs large-scale chlorination processes, utilizing chlorine gas and pyridine as starting materials. The reaction conditions are carefully controlled to maximize yield and purity, with the use of catalysts and specific reaction temperatures being crucial factors .

Chemical Reactions Analysis

Types of Reactions: Pentachloropyridine undergoes a variety of chemical reactions, primarily driven by the substitution of chlorine atoms through aromatic nucleophilic substitution reactions. These reactions include:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions include a wide range of substituted pyridine derivatives, which can be further utilized in the synthesis of pharmaceuticals, agrochemicals, and other industrially relevant compounds .

Comparison with Similar Compounds

Uniqueness: this compound’s uniqueness lies in its high degree of chlorination, which imparts significant electron deficiency to the pyridine ring. This makes it exceptionally reactive towards nucleophiles, allowing for a wide range of substitution reactions and the creation of diverse chemical derivatives .

Properties

IUPAC Name

2,3,4,5,6-pentachloropyridine
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InChI

InChI=1S/C5Cl5N/c6-1-2(7)4(9)11-5(10)3(1)8
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InChI Key

DNDPLEAVNVOOQZ-UHFFFAOYSA-N
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Canonical SMILES

C1(=C(C(=NC(=C1Cl)Cl)Cl)Cl)Cl
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Molecular Formula

C5Cl5N
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DSSTOX Substance ID

DTXSID2022179
Record name Pentachloropyridine
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Molecular Weight

251.3 g/mol
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Physical Description

Other Solid, White chips; [MSDSonline]
Record name Pyridine, 2,3,4,5,6-pentachloro-
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Boiling Point

280 °C
Record name PENTACHLOROPYRIDINE
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Solubility

Very soluble in benzene, ethanol, ligroin
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CAS No.

2176-62-7
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Melting Point

125.5 °C
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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